N-Phenyl-N-propionylglycine
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Overview
Description
N-Phenyl-N-propionylglycine is a compound belonging to the family of arylglycines It is characterized by the presence of a phenyl group attached to the nitrogen atom of glycine, with a propionyl group also attached to the nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-propionylglycine typically involves the condensation of glycine with phenylpropionic acid. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the glycine and phenylpropionic acid . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent the decomposition of the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-N-propionylglycine undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylpropionic acid derivatives.
Reduction: The carbonyl group in the propionyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products:
Oxidation: Phenylpropionic acid derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-Phenyl-N-propionylglycine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in metabolic pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-Phenyl-N-propionylglycine involves its interaction with specific molecular targets and pathways. It is known to act as a substrate for enzymes involved in amino acid metabolism, such as glycine N-acyltransferase. This enzyme catalyzes the transfer of the acyl group from acyl-CoA to glycine, forming N-acylglycines . The compound may also interact with receptors and enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Phenylglycine: Similar structure but lacks the propionyl group.
4-Hydroxyphenylglycine: Contains a hydroxyl group on the phenyl ring.
3,5-Dihydrophenylglycine: Contains additional hydrogen atoms on the phenyl ring.
Uniqueness: N-Phenyl-N-propionylglycine is unique due to the presence of both phenyl and propionyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(N-propanoylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-10(13)12(8-11(14)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACAMAAPZSEVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC(=O)O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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